![molecular formula C11H17N3O5 B174835 Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate CAS No. 164029-51-0](/img/structure/B174835.png)

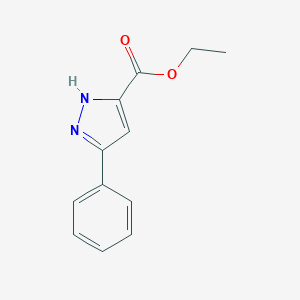

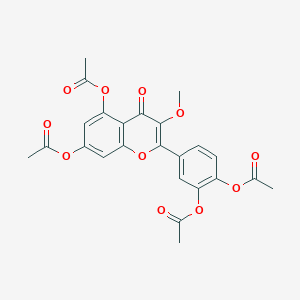

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate

説明

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, has been a topic of interest in many research groups . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Physical And Chemical Properties Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .科学的研究の応用

Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown promise as potential nematocides. In a study, the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode that affects various crops. This finding suggests that these derivatives could be explored further for managing nematode-related crop damage .

Anti-Fungal Activity

The same derivatives also demonstrated anti-fungal activity against Rhizoctonia solani, a pathogenic fungus that causes rice sheath wilt and affects global agriculture. This property makes them valuable candidates for developing eco-friendly chemical pesticides .

Antibacterial Effects on Xanthomonas spp.

Several compounds (5m, 5r, 5u, 5v, 5x, and 5y) exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. These compounds outperformed existing agents like bismerthiazol and thiodiazole copper. Additionally, compounds 5p, 5u, and 5v showed excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), which causes rice bacterial leaf streaks. Compound 5v also exerted moderate antibacterial effects on rice bacterial leaf blight .

Potential Antibacterial Agents

Compounds 5u and 5v, containing a trifluoromethyl pyridine moiety, stood out as promising antibacterial agents . Their effectiveness against Xoo and Xoc suggests that 1,2,4-oxadiazole derivatives could serve as alternative templates for novel antibacterial drug development .

Crop Security Enhancement

Given the economic losses caused by nematodes and bacterial diseases, these derivatives offer a potential avenue for enhancing crop security and minimizing yield losses .

Medicinal Applications

While the focus has been on agricultural applications, it’s worth exploring whether these derivatives exhibit any medicinal properties. Further research could unveil their potential as anticonvulsants, vasodilators, or even anticancer agents .

特性

IUPAC Name |

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBKZLODEPRJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)